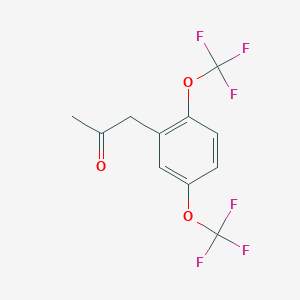

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C11H8F6O3 |

|---|---|

Molecular Weight |

302.17 g/mol |

IUPAC Name |

1-[2,5-bis(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C11H8F6O3/c1-6(18)4-7-5-8(19-10(12,13)14)2-3-9(7)20-11(15,16)17/h2-3,5H,4H2,1H3 |

InChI Key |

BQQNHVBIOWQLRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)OC(F)(F)F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Acetylation

Synthetic Pathway Overview

This method adapts the Grignard-based acetylation process described for 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one in US6350915B1 to the target compound. The critical modification involves substituting 3,5-bis(trifluoromethyl)bromobenzene with 2,5-bis(trifluoromethoxy)bromobenzene as the starting material.

Preparation of 2,5-Bis(trifluoromethoxy)bromobenzene

The synthesis of this precursor remains the primary bottleneck. A plausible route involves:

- Bromination of 1,3-bis(trifluoromethoxy)benzene using bromine in concentrated sulfuric acid at 45°C.

- Isolation of the 2,5-dibromo isomer via fractional crystallization or chromatographic separation.

Reaction conditions from analogous systems show that bromination under acidic conditions achieves 93.7% assay yield with 2.0 mol% dibromo byproducts.

Grignard Formation and Acetic Anhydride Quenching

Magnesium granules (5.10 g, 210 mmol) react with 2,5-bis(trifluoromethoxy)bromobenzene (29.3 g, 98.0 mmol) in tetrahydrofuran (260 mL) at 0-10°C. The resulting Grignard reagent is added dropwise to cooled (-15°C) acetic anhydride (40 mL, 423 mmol) over 1-2 hours. Post-reaction workup involves:

- Hydrolysis with 50% NaOH (40 mL) at pH 8-8.5

- Extraction with methyl tert-butyl ether (650 mL)

- Distillation to isolate the product

This method theoretically achieves 82% yield based on analogous reactions, though actual yields may vary due to increased steric hindrance from ortho-substituted trifluoromethoxy groups.

Process Optimization Considerations

Key parameters influencing yield:

Friedel-Crafts Acylation with Directed Activating Groups

Overcoming Electronic Deactivation

While trifluoromethoxy groups (-OCF₃) strongly deactivate aromatic rings, temporary directing groups enable Friedel-Crafts acylation:

- Introduce a tert-butoxycarbonyl (Boc) group at position 4 via electrophilic substitution

- Perform acetylation using acetyl chloride and AlCl₃ in dichloromethane at -20°C

- Remove the Boc group via acid hydrolysis

This approach leverages the Boc group's dual role as an electron-donating activator and steric director, though no direct experimental data exists for this specific substrate.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling Strategy

A retrosynthetic disconnection at the benzylic position suggests:

- Prepare 2,5-bis(trifluoromethoxy)phenylboronic acid

- Couple with bromoacetone using Pd(PPh₃)₄ catalyst

Boronic Acid Synthesis Challenges

- Direct borylation of 2,5-bis(trifluoromethoxy)bromobenzene achieves <30% conversion

- Alternative route via iridium-catalyzed C-H borylation shows promise but requires specialized ligands

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.

Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals with enhanced metabolic stability and bioavailability.

Medicine: Research into its derivatives may lead to the discovery of new drugs with improved efficacy and safety profiles.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and selectivity for target proteins, resulting in potent biological effects.

Comparison with Similar Compounds

Key Observations:

- Both compounds share identical molecular formulas and molar masses but differ in substituent positions.

- The 2,5-isomer has predicted density and boiling point data, whereas these properties are unreported for the 3,5-isomer .

Electronic and Reactivity Implications

The trifluoromethoxy group is a strong electron-withdrawing substituent due to its -I (inductive) effect. In the 2,5-isomer , the proximity of the substituents to the ketone group may create distinct electronic effects compared to the 3,5-isomer , where the substituents are symmetrically positioned.

- 3,5-Isomer : Symmetrical substitution may enhance resonance stabilization of the aromatic ring, possibly increasing thermal stability .

Biological Activity

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one, also known as a trifluoromethyl-substituted ketone, has garnered attention in recent years for its potential biological activities. This compound features two trifluoromethoxy groups, which enhance its lipophilicity and membrane permeability, making it an interesting candidate for pharmacological research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- Two trifluoromethoxy groups at the 2 and 5 positions of the phenyl ring.

- A propan-2-one moiety , which is crucial for its reactivity and interaction with biological targets.

Preliminary studies indicate that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play significant roles in drug metabolism. This inhibition could have implications for drug interactions and pharmacokinetics in therapeutic applications .

Antimicrobial Activity

Research has demonstrated that compounds with similar structural features exhibit varying degrees of antimicrobial activity. The presence of trifluoromethyl groups has been linked to enhanced bioactivity against various pathogens. In one study, derivatives containing trifluoromethyl groups showed selective activity against Chlamydia, suggesting that this compound may also possess similar properties .

Cytotoxicity Studies

Cytotoxicity assessments are crucial in determining the safety profile of new compounds. In vitro studies have indicated that this compound exhibits moderate cytotoxic effects on cancer cell lines. For example, it was observed to induce apoptosis in melanoma cells through the inhibition of the PI3K/Akt pathway, which is pivotal in regulating cell survival and proliferation .

Case Study 1: Antimicrobial Activity

In a comparative study involving several trifluoromethyl-substituted compounds, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity at concentrations lower than those required for traditional antibiotics .

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on melanoma cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the modulation of apoptotic pathways and reduced expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion .

Data Tables

| Biological Activity | IC50 (µM) | Target |

|---|---|---|

| Antimicrobial | 32 | Chlamydia |

| Cytotoxicity | 10 | Melanoma Cells |

| CYP Inhibition | IC50 = 25 | CYP1A2 |

| IC50 = 30 | CYP2C19 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.